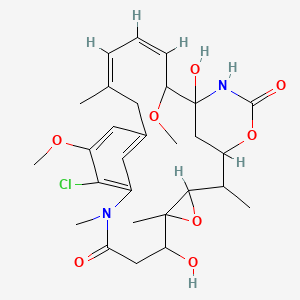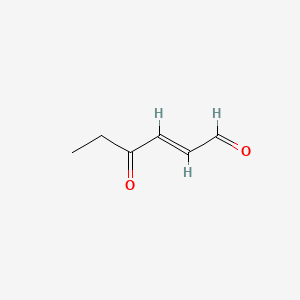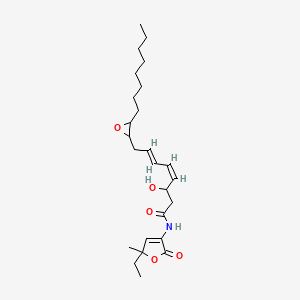
Korormicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Korormicin is a natural product found in Pseudoalteromonas with data available.
Applications De Recherche Scientifique
Discovery and Isolation
Korormicin was isolated from the marine bacterium, Pseudoalteromonas sp. F-420, and is known for its specific inhibitory activity against marine Gram-negative bacteria, with no effect on terrestrial microorganisms (Yoshikawa et al., 1997).
Antibacterial Mechanism
Korormicin targets a unique respiratory enzyme found only in prokaryotes, the Na+-pumping NADH:quinone oxidoreductase (Na+-NQR), making it a potent and specific inhibitor. This action is crucial for the survival of many Gram-negative human pathogens, including Vibrio cholerae and Pseudomonas aeruginosa. Korormicin binding to Na+-NQR results in the formation of reactive oxygen species, contributing to its bactericidal effect (Maynard et al., 2019).
Structural Analysis
The absolute configuration of korormicin was determined through a combination of methods, leading to successful total synthesis. This is pivotal for understanding its molecular interactions and potential modifications for enhanced efficacy (Uehara et al., 1999).
Resistance Mechanisms
Investigations into korormicin insensitivity revealed that a single point mutation in the NqrB subunit of the Na+-translocating NADH-quinone reductase in Vibrio alginolyticus can lead to significant resistance, highlighting the molecular specificity of korormicin's mode of action (Hayashi et al., 2002).
Derivatives and Modified Compounds
Research into korormicin derivatives isolated from the same bacterium showed variations in antibacterial activity, suggesting potential for developing new antibiotics or modifying korormicin for broader applications (Yoshikawa et al., 2003).
Propriétés
Nom du produit |
Korormicin |
|---|---|
Formule moléculaire |
C25H39NO5 |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
(4Z,6E)-N-(5-ethyl-5-methyl-2-oxofuran-3-yl)-3-hydroxy-8-(3-octyloxiran-2-yl)octa-4,6-dienamide |
InChI |
InChI=1S/C25H39NO5/c1-4-6-7-8-9-12-15-21-22(30-21)16-13-10-11-14-19(27)17-23(28)26-20-18-25(3,5-2)31-24(20)29/h10-11,13-14,18-19,21-22,27H,4-9,12,15-17H2,1-3H3,(H,26,28)/b13-10+,14-11- |
Clé InChI |
OXOAWIMFJLEQMT-MBGGJNPXSA-N |
SMILES isomérique |
CCCCCCCCC1C(O1)C/C=C/C=C\C(CC(=O)NC2=CC(OC2=O)(C)CC)O |
SMILES canonique |
CCCCCCCCC1C(O1)CC=CC=CC(CC(=O)NC2=CC(OC2=O)(C)CC)O |
Synonymes |
korormicin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



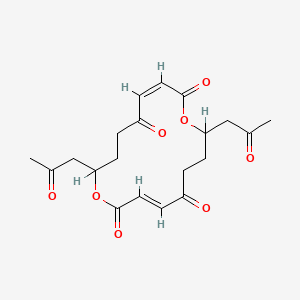
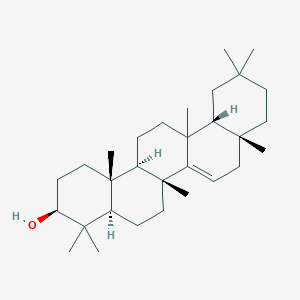
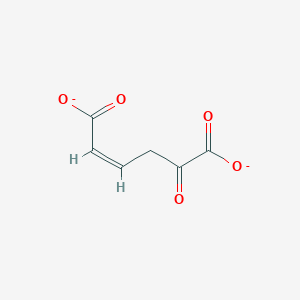
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
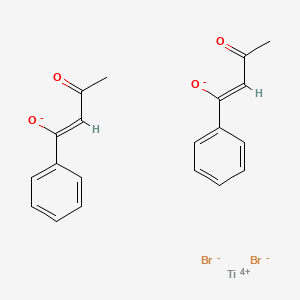
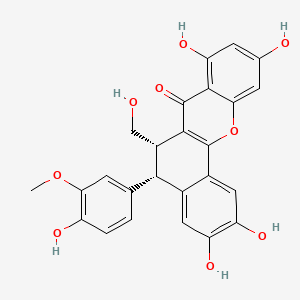
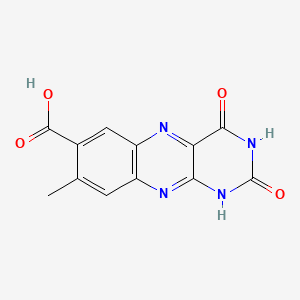
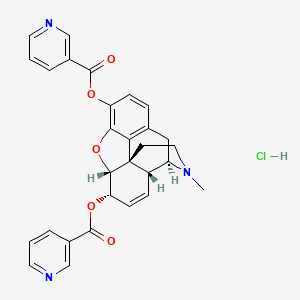
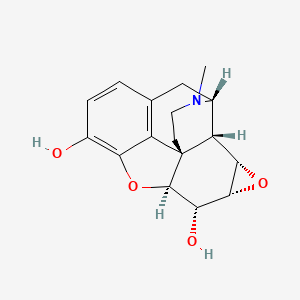
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
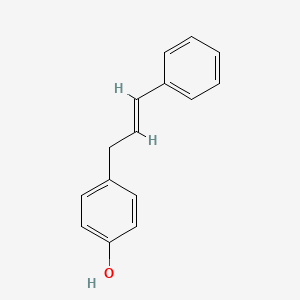
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)
